

Toxicological Profile of 2-Aminoadamantane Hydrochloride: An In-depth Technical Guide

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Disclaimer: Limited specific toxicological data is available for **2-Aminoadamantane hydrochloride** (CAS: 10523-68-9). The following information is primarily based on studies of its isomer, 1-Aminoadamantane hydrochloride (Amantadine, CAS: 665-66-7). While structurally similar, differences in biological activity have been observed, and therefore the toxicological profiles may not be identical. The toxicological properties of **2-Aminoadamantane hydrochloride** have not been fully investigated.[1]

This technical guide provides a comprehensive overview of the known toxicological profile of adamantane derivatives, focusing on the available data for amantadine as a surrogate for **2-Aminoadamantane hydrochloride**. This document is intended for researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity data for 1-Aminoadamantane hydrochloride indicates a potential for significant adverse effects following overdose. The acute toxicity is primarily attributed to the compound's anticholinergic effects.[2] In humans, the lowest reported acute lethal dose is 1 gram.[2][3] Overdose has resulted in cardiac, respiratory, renal, and central nervous system toxicity.[3]



Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	800 mg/kg	[4]
Acute Lethal Dose (Lowest Reported)	Human	Oral	1 gram	[2][3]
Toxic Dose	Child (2-year-old)	Oral	800-1500 mg (estimated, caused status epilepticus)	

Genotoxicity and Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of amantadine have not been performed.[3] However, several in vitro and in vivo genotoxicity assays have been conducted. [3]

Assay	System	Conditions	Result	Reference
Ames Test	Salmonella typhimurium (4 strains)	With and without metabolic activation	Negative	[3]
Gene Mutation Assay	Chinese Hamster Ovary (CHO) cells	With and without metabolic activation	Negative	[3]
Chromosomal Aberration	Human peripheral blood lymphocytes	With and without metabolic activation	Negative	[3]
Mouse Micronucleus Test	In vivo (bone marrow)	140-550 mg/kg	Negative	[3]

Reproductive and Developmental Toxicity



Amantadine has demonstrated reproductive and developmental toxicity in animal studies. These effects include impaired fertility and teratogenicity at specific dose levels.[2][3]

Study Type	Species	Dose	Effect	Reference
Fertility	Rat (male & female)	32 mg/kg/day	Slightly impaired fertility	[2][3]
Fertility	Rat	10 mg/kg/day	No effect	[3]
Developmental	Rat	50 mg/kg/day	Embryotoxic and teratogenic	[3][5]
Developmental	Rat	37 mg/kg/day	No effect	[3][5]
Developmental	Rabbit	Not specified	No effects observed	[3]
Developmental	Rat	100 mg/kg	Increased embryonic death	[2][3]

Local Tolerance

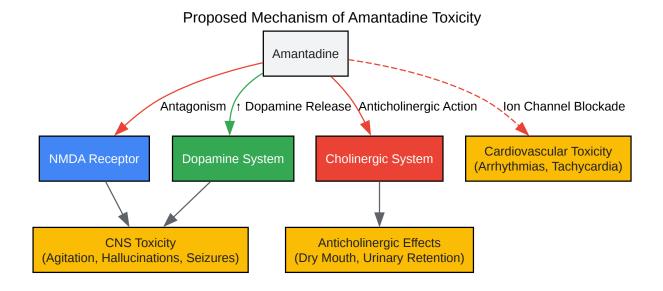
2-Aminoadamantane hydrochloride is classified as an irritant.[3][6]

- Skin: Causes skin irritation.[3][6]
- Eyes: Causes serious eye irritation.[3][6]
- Respiratory System: May cause respiratory irritation.[3][6]

Mechanism of Toxicity

The toxic effects of amantadine are linked to its pharmacological actions, primarily its anticholinergic properties and its role as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][7]





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Proposed mechanism of amantadine toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of **2-Aminoadamantane hydrochloride** are not publicly available. The following are representative protocols based on standard regulatory guidelines for the types of studies conducted on **1-Aminoadamantane** hydrochloride.

Acute Oral Toxicity (Representative Protocol)

This protocol is based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

- Test Animals: Healthy, young adult nulliparous and non-pregnant female rats.
- Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Food and water are provided ad libitum.
- Dose Administration: The test substance is administered orally by gavage in a single dose.
 Dosing is sequential in a stepwise procedure using defined dose levels.



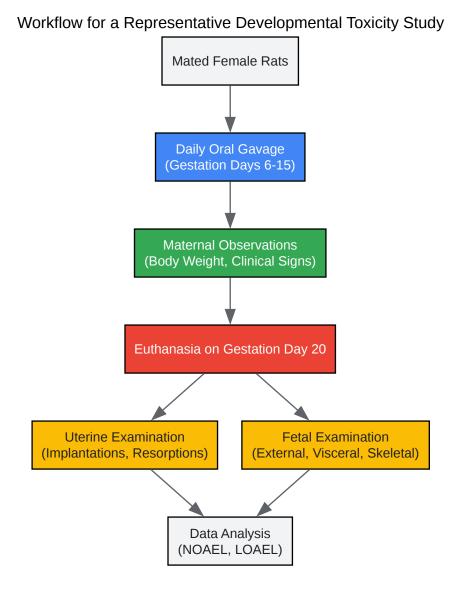
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
- Pathology: A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Developmental Toxicity (Representative Protocol)

This protocol is based on OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).

- Test Animals: Pregnant female rats.
- Dose Administration: The test substance is administered daily by oral gavage from implantation (gestation day 6) to the day before expected parturition. At least three dose levels and a concurrent control group are used.
- Maternal Observations: Dams are observed for clinical signs of toxicity, body weight, and food consumption.
- Fetal Examinations: Near term, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
- Endpoints: The no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL) for maternal and developmental toxicity are determined.





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Workflow for a representative developmental toxicity study.

Conclusion

The toxicological profile of **2-Aminoadamantane hydrochloride** is not well-established. Based on data from its isomer, **1-**Aminoadamantane hydrochloride (Amantadine), the primary toxicological concerns are acute toxicity following overdose, and reproductive and developmental toxicity. It is also an irritant to the skin, eyes, and respiratory system. The mechanism of toxicity is related to its anticholinergic and NMDA receptor antagonist properties. Further research is required to delineate the specific toxicological profile of **2- Aminoadamantane hydrochloride** and to understand the potential differences from its **1-**



amino isomer. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound.

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References

- 1. fishersci.com [fishersci.com]
- 2. DailyMed AMANTADINE HYDROCHLORIDE solution [dailymed.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Amantadine | C10H17N | CID 2130 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminoadamantane hydrochloride | C10H18CIN | CID 25331 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agentspreclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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